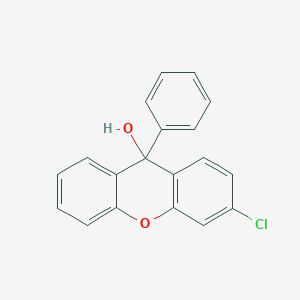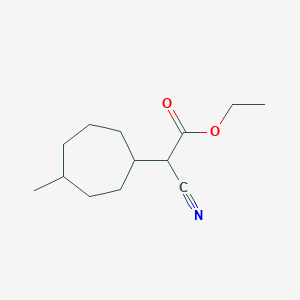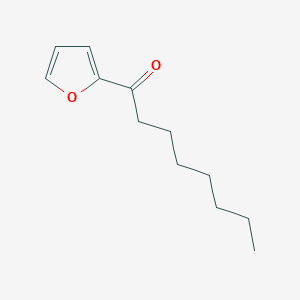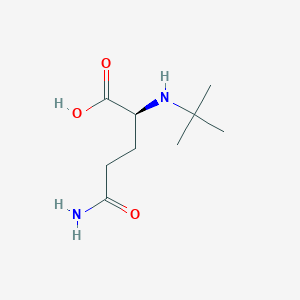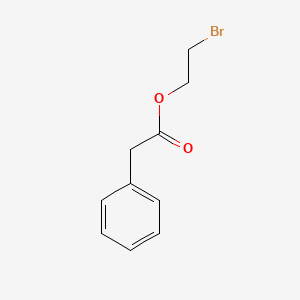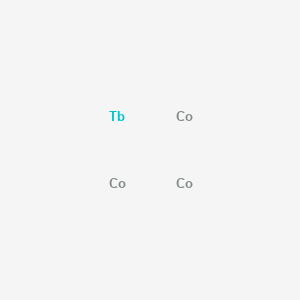
Terbium cobalt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Terbium cobalt is an intermetallic compound composed of terbium and cobalt. Terbium is a rare earth element known for its unique magnetic and luminescent properties, while cobalt is a transition metal with significant magnetic and catalytic properties. The combination of these two elements results in a compound with intriguing physical and chemical characteristics, making it valuable in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Terbium cobalt can be synthesized through various methods, including solid-state reactions, chemical vapor deposition, and co-precipitation techniques. One common method involves the direct reaction of terbium and cobalt metals at high temperatures in an inert atmosphere to prevent oxidation. The reaction is typically carried out in a vacuum or under an inert gas such as argon.
Industrial Production Methods: In industrial settings, this compound is often produced using high-temperature solid-state reactions. The metals are finely powdered and mixed in stoichiometric ratios, then heated in a furnace at temperatures ranging from 800°C to 1200°C. The resulting product is then cooled and ground to obtain the desired particle size.
Analyse Chemischer Reaktionen
Types of Reactions: Terbium cobalt undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized in the presence of oxygen or other oxidizing agents, leading to the formation of terbium oxide and cobalt oxide.
Reduction: The compound can be reduced using hydrogen or other reducing agents to revert to its metallic state.
Substitution: this compound can participate in substitution reactions where one of the elements is replaced by another metal or non-metal.
Major Products Formed:
Oxidation: Terbium oxide (Tb2O3) and cobalt oxide (CoO).
Reduction: Metallic terbium and cobalt.
Substitution: Various intermetallic compounds depending on the substituting element.
Wissenschaftliche Forschungsanwendungen
Terbium cobalt has a wide range of applications in scientific research due to its unique properties:
Biology: this compound nanoparticles are explored for their potential use in biomedical imaging and drug delivery systems due to their magnetic properties.
Medicine: Terbium isotopes are used in nuclear medicine for diagnostic and therapeutic purposes.
Wirkmechanismus
The mechanism of action of terbium cobalt in various applications is primarily attributed to its magnetic and catalytic properties. In electrocatalysis, the terbium-induced narrowing of the cobalt valence band enhances the interaction between cobalt sites and oxygen intermediates, improving the efficiency of oxygen reduction reactions . In biomedical applications, the magnetic properties of this compound nanoparticles allow for targeted drug delivery and enhanced imaging contrast.
Vergleich Mit ähnlichen Verbindungen
Terbium Iron (TbFe): Similar to terbium cobalt, terbium iron is used in magnetic applications but has different magnetic properties due to the presence of iron.
Terbium Nickel (TbNi): This compound is also used in magnetic and catalytic applications but differs in its electronic and structural properties.
Cobalt Ferrite (CoFe2O4): A widely used magnetic material with applications in data storage and biomedical imaging.
Uniqueness of this compound: this compound stands out due to its unique combination of terbium’s luminescent and magnetic properties with cobalt’s catalytic abilities. This synergy makes it particularly effective in applications requiring both magnetic and catalytic functionalities, such as advanced electrocatalysts and high-performance magnets.
Eigenschaften
CAS-Nummer |
12187-47-2 |
|---|---|
Molekularformel |
Co3Tb |
Molekulargewicht |
335.72494 g/mol |
IUPAC-Name |
cobalt;terbium |
InChI |
InChI=1S/3Co.Tb |
InChI-Schlüssel |
WBFVCDKRRABQIU-UHFFFAOYSA-N |
Kanonische SMILES |
[Co].[Co].[Co].[Tb] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


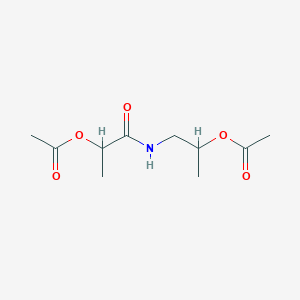
![7H-Tetrazolo[5,1-i]purine, 7-benzyl-](/img/structure/B14723277.png)

![Ethyl 4-(3-fluorophenyl)-2-methyl-6-oxo-1-({4-[4-(3-phenylprop-2-en-1-yl)piperazine-1-carbonyl]phenyl}methyl)-1,4,5,6-tetrahydropyridine-3-carboxylate](/img/structure/B14723291.png)
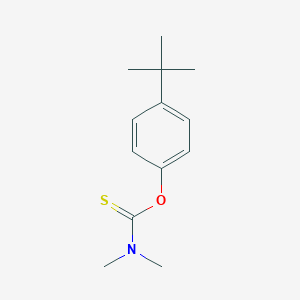
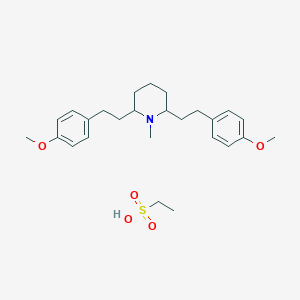
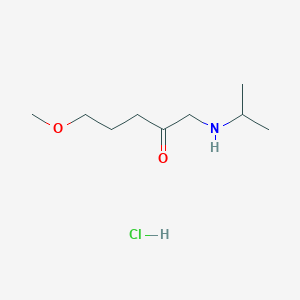
![Diethyl 2-[[4-(3-ethoxy-2-ethoxycarbonyl-3-oxopropyl)naphthalen-1-yl]methyl]propanedioate](/img/structure/B14723333.png)
